molecular formula C10H20N2O B8563048 Ethyl tetrahydrofurfurylacetate CAS No. 4525-36-4

Ethyl tetrahydrofurfurylacetate

Cat. No.: B8563048
CAS No.: 4525-36-4
M. Wt: 184.28 g/mol
InChI Key: JHFYKGNJFTVPPY-UHFFFAOYSA-N
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Description

Ethyl tetrahydrofurfurylacetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is known for its fruity, sweet aroma, making it a valuable component in the perfume and flavoring industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl tetrahydrofurfurylacetate can be synthesized through the reductive etherification of furfural with ethanol in the presence of a catalyst. This process involves the hydrogenation of furfural followed by etherification . The reaction typically employs commercial palladium catalysts supported on activated carbon and is conducted under continuous flow conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves a two-step process combining hydrogenation and reaction with a strong Bronsted acid catalyst in batch conditions . This method ensures high selectivity and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions: Ethyl tetrahydrofurfurylacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl tetrahydrofurfurylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl tetrahydrofurfurylacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl tetrahydrofurfurylacetate can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its specific combination of properties, including its pleasant aroma, stability, and versatility in various chemical reactions. Its unique structure allows it to be used in a wide range of applications, from fragrances to industrial solvents .

Properties

CAS No.

4525-36-4

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-(2,4,6-trimethylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C10H20N2O/c1-5-10(13)12-8(2)6-11(4)7-9(12)3/h8-9H,5-7H2,1-4H3

InChI Key

JHFYKGNJFTVPPY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(CN(CC1C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

400 ml of triethyl citrate were hydrogenated at 175° C. and 50 bar together with 1100 ml of tetrahydrofuran and 60 g of catalyst F (4-mm tablets) until the take-up of hydrogen had ceased. The reaction product was freed from tetrahydrofuran and distilled under reduced pressure, giving 101 g (39%) of ethyl tetrahydrofurfurylacetate and 57 g (30%) of 3-(2'-hydroxyethyl)tetrahydrofuran.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst F
Quantity
60 g
Type
catalyst
Reaction Step Five
Name
ethyl tetrahydrofurfurylacetate
Yield
39%
Name
3-(2'-hydroxyethyl)tetrahydrofuran
Yield
30%

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